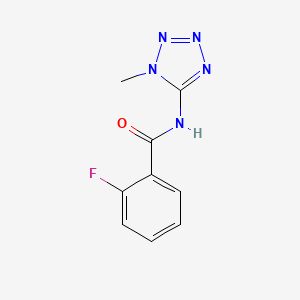

2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a member of the tetrazole family of compounds, which have been shown to exhibit a range of biological activities.

Scientific Research Applications

Coordination Networks and NLO Properties

Research by Liao et al. (2013) focused on the synthesis of coordination networks using tetrazolate-yl acylamide tectons, including variants similar to the 2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide, to study their structural topologies and nonlinear optical (NLO) properties. The study demonstrates the impact of substituents on the formation of crystalline coordination networks with significant second harmonic generation efficiencies, highlighting the potential of such compounds in materials science (Jian-Zhen Liao et al., 2013).

Radiotracer Development for Clinical Imaging

Ohkubo et al. (2021) explored the automated radiosynthesis of 18F-labeled tracers for imaging hypoxia and tau pathology in clinical settings. Though not directly involving 2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide, this research underlines the broader application of fluorine-containing compounds in developing radiotracers for PET imaging, providing insights into the methodologies that could be applicable to similar compounds (Takayuki Ohkubo et al., 2021).

Imaging Sigma-2 Receptor Status in Tumors

Tu et al. (2007) synthesized and evaluated fluorine-containing benzamide analogs, including their potential for PET imaging of the sigma-2 receptor status in solid tumors. Their work shows how fluorine substitution influences the pharmacokinetics and tumor-targeting capabilities of these compounds, suggesting avenues for cancer diagnostic advancements (Z. Tu et al., 2007).

Antimicrobial Activity of Fluorobenzamides

Desai et al. (2013) conducted a study on fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial activity. This research illustrates the role of fluorinated benzamides in developing new antimicrobial agents, highlighting the significance of the fluorine atom in enhancing antimicrobial effectiveness (N. Desai et al., 2013).

Synthesis of Fluorinated Heterocycles

Wu et al. (2017) reported on the rhodium-catalyzed synthesis of fluorinated heterocycles via C-H activation and coupling with 2,2-difluorovinyl tosylate. This research not only showcases the synthetic versatility of fluorinated compounds but also their potential applications in pharmaceutical and agrochemical industries, emphasizing the importance of catalyst choice and reaction conditions in the synthesis of complex fluorinated structures (Jia-Qiang Wu et al., 2017).

properties

IUPAC Name |

2-fluoro-N-(1-methyltetrazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5O/c1-15-9(12-13-14-15)11-8(16)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,11,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAKYOSTDSDPGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(acetylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5565694.png)

![5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5565708.png)

![2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5565720.png)

![(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5565734.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)

![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)

![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)